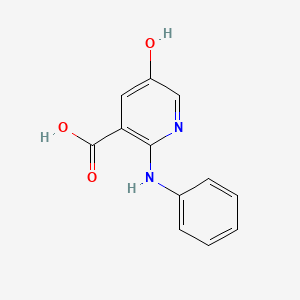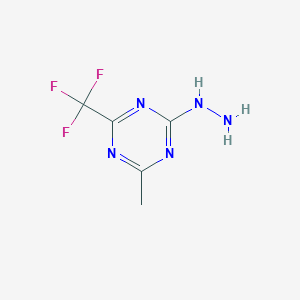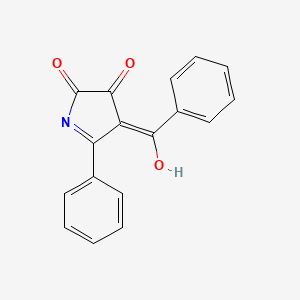![molecular formula C21H42O2Sn B14589127 Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane CAS No. 61266-46-4](/img/structure/B14589127.png)
Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This compound is known for its applications in various chemical reactions, particularly in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane typically involves the reaction of tributylstannane with an epoxide derivative of cyclohexane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tin compound. Common solvents used in the reaction include tetrahydrofuran (THF) and dichloromethane. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The tin atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound itself can be used as a reducing agent in the presence of a catalyst.
Substitution: Nucleophiles such as halides and alkoxides can react with the tin atom under mild conditions.
Major Products Formed
Oxidation: Tin oxides and corresponding organic products.
Reduction: Reduced organic compounds and tin byproducts.
Substitution: Substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and cyclizations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane involves the formation of radical intermediates. The tin atom in the compound can donate electrons to form radicals, which then participate in various chemical reactions. The compound’s affinity for sulfur allows it to engage in reactions such as the Barton-McCombie deoxygenation and Barton decarboxylation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyl({1-[(2-methyloxiran-2-yl)methyl]cyclohexyl}oxy)stannane
- Tributyl({1-[(cyclohexyloxy)methyl]}stannane
Uniqueness
Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane is unique due to its specific structure, which includes an epoxide group and a cyclohexyl ring. This structure imparts distinct reactivity and properties compared to other organotin compounds. Its ability to participate in radical reactions and its affinity for sulfur make it particularly valuable in organic synthesis.
Eigenschaften
CAS-Nummer |
61266-46-4 |
|---|---|
Molekularformel |
C21H42O2Sn |
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
tributyl-[1-(oxiran-2-ylmethyl)cyclohexyl]oxystannane |
InChI |
InChI=1S/C9H15O2.3C4H9.Sn/c10-9(6-8-7-11-8)4-2-1-3-5-9;3*1-3-4-2;/h8H,1-7H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI-Schlüssel |
RMJAHORCYXDGEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC1(CCCCC1)CC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


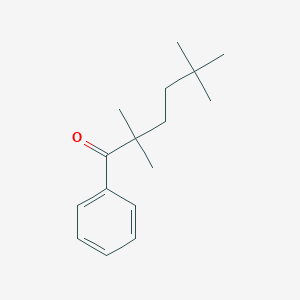

![2-[Dichloro(nitro)methyl]-1-methylimidazolidine](/img/structure/B14589047.png)
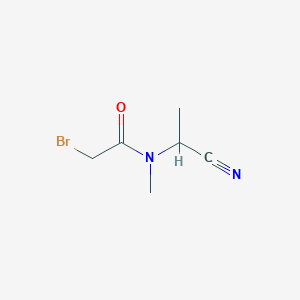
![2-[(3,4,5-Trichlorophenoxy)methyl]oxirane](/img/structure/B14589053.png)
![2-[(Aminomethyl)amino]ethan-1-ol](/img/structure/B14589060.png)
